tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-16(2,3)23-15(21)17-11-6-8-20(9-7-11)12-10-13(22-4)19-14(18-12)24-5/h10-11H,6-9H2,1-5H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPNLCDOHJPZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as methoxy and methylthio-substituted precursors.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions.
Coupling Reactions: The pyrimidine and piperidine rings are then coupled using suitable reagents and catalysts.
tert-Butyl Carbamate Protection: Finally, the tert-butyl carbamate group is introduced to protect the amine functionality.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors for scalability.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Deprotection is typically achieved under acidic conditions to yield the free amine:
Reaction:
Conditions and Outcomes:
| Acid Used | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM | 25°C | 92% | |
| HCl (4M in dioxane) | EtOAc | 0°C → RT | 89% |
Deprotection is critical for further functionalization of the piperidine nitrogen, enabling subsequent coupling or alkylation reactions .
Substitution at the Methylthio Group
The methylthio (-SMe) group on the pyrimidine ring is susceptible to nucleophilic substitution, particularly with amines or alcohols:
General Reaction:
Examples:
| Nucleophile | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Morpholine | DIPEA, DMF, 80°C | 12 h, microwave irradiation | 2-Morpholinopyrimidine derivative | 78% | |
| Ethanol | NaOEt, EtOH, reflux | 6 h | 2-Ethoxypyrimidine derivative | 65% |
The methylthio group’s leaving ability is enhanced by electron-withdrawing effects of the adjacent pyrimidine ring.
Hydrolysis of the Methoxy Group
The methoxy (-OMe) group at the 6-position of the pyrimidine ring can undergo hydrolysis under basic or acidic conditions to form a hydroxyl group:
Reaction:
Reported Conditions:
-
Acidic Hydrolysis: 6M HCl, 100°C, 8 h (Yield: 70%).
-
Basic Hydrolysis: NaOH (2M), EtOH/H₂O, reflux, 12 h (Yield: 85%) .
The resulting hydroxyl group can participate in hydrogen bonding or further derivatization .
Coupling Reactions Involving the Piperidine Nitrogen
The deprotected piperidine nitrogen undergoes coupling with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides:
Example with Methanesulfonyl Chloride:
Conditions:
Applications:
-
This reaction is pivotal for introducing sulfonamide groups, which enhance metabolic stability and target binding .
Carbamate-Specific Reactions
The carbamate linkage (-NHCOO-) can undergo alkaline hydrolysis to form a primary amine and carbonate:
Conditions:
Scientific Research Applications
Research indicates that tert-butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate exhibits significant biological activity, particularly in the context of neuroprotection and cognitive enhancement. The compound has shown promise in various studies for its potential effects on neurodegenerative diseases, especially Alzheimer's disease.
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |
| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
In Vitro Studies
A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.
In Vivo Studies
In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers. While it demonstrated a reduction in MDA levels, the overall cognitive improvement was not statistically significant when compared to established treatments like galantamine.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylthio groups can participate in hydrogen bonding or hydrophobic interactions, while the piperidine and pyrimidine rings provide structural rigidity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Ring Substitution Variants
Key Observations:
- Methoxy vs.
- Methylthio vs. Amino: Replacing the 2-methylthio group with an aromatic amino group (as in ) introduces hydrogen-bonding capacity, which may improve affinity for enzymes like Hsp90 .
Piperidine and Carbamate Modifications
Key Observations:
- Acetylation vs. Carbamate: Acetylation () eliminates the carbamate’s hydrogen-bond donor capacity, which could reduce binding to proteases or kinases reliant on such interactions .
Biological Activity
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate, known by its CAS number 1353958-76-5, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and relevant studies that highlight its pharmacological properties.
- Molecular Formula : C17H28N4O3S
- Molecular Weight : 368.49 g/mol
- CAS Number : 1353958-76-5
Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl carbamate derivatives exhibit notable anticancer properties. For instance, structural analogs have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
In a study evaluating the effects of related compounds on breast cancer cells, it was found that certain derivatives could significantly enhance caspase-3 activity, which is a marker for apoptosis. The compounds induced morphological changes at concentrations as low as 1.0 μM and showed effective inhibition of microtubule assembly at 20 μM .
Structure-Activity Relationship (SAR)
The structure-activity relationship of piperidine and pyrimidine derivatives has been extensively studied. The presence of methoxy and methylthio groups in the pyrimidine ring enhances the biological activity of these compounds. For example, modifications in the piperidine ring have been shown to influence binding affinity to various biological targets, including kinases involved in cancer progression .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine ring is constructed using standard organic synthesis techniques.
- Piperidine Derivative Synthesis : The piperidine moiety is synthesized through nucleophilic substitution reactions.
- Carbamate Formation : Finally, the tert-butyl carbamate group is introduced through coupling reactions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological properties of similar compounds:
- Antitumor Activity : A study on related piperidine derivatives showed promising results against various cancer cell lines, indicating their potential as anticancer agents .
- Mechanistic Insights : Research has demonstrated that these compounds can modulate key signaling pathways involved in cell survival and proliferation, such as those regulated by EGFR and VEGFR .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in vivo, with results indicating significant tumor reduction in treated groups compared to controls.
Summary Table of Biological Activities
| Activity Type | Cell Line/Model | Concentration (μM) | Effect |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.0 | Induced apoptosis |
| Anticancer | HepG2 | 20 | Inhibited microtubule assembly |
| Signaling Modulation | Various Cancer Models | Varies | Modulated EGFR/VEGFR pathways |
Q & A
Basic Research Questions
Q. What are standard synthetic routes for tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate?
- Methodological Answer : A common approach involves coupling pyrimidine derivatives with piperidine intermediates. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) can introduce substituents to the pyrimidine core. In one protocol, tert-butyl carbamate-protected piperidine is reacted with a halogenated pyrimidine (e.g., 4-chloro-6-methoxy-2-methylthiopyrimidine) under inert conditions (N₂ atmosphere) using catalysts like Pd(PPh₃)₂Cl₂ and ligands such as BINAP. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .
Q. How is structural validation performed for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like THF or dichloromethane. Data collection uses Mo-Kα radiation, and structures are solved using SHELX programs (e.g., SHELXL for refinement). Validation tools like PLATON or CCDC software check for errors in bond lengths, angles, and torsion angles. ORTEP diagrams (e.g., generated via ORTEP-3) visualize thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. How can conflicting NMR data from synthetic batches be resolved?
- Methodological Answer : Contradictions in NMR signals (e.g., δ 3.28 ppm for methoxy vs. δ 3.52 ppm for piperidine protons) may arise from solvent polarity, concentration, or diastereomer formation. To resolve:
Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆).
Use 2D NMR (COSY, HSQC) to assign overlapping peaks.
Perform variable-temperature NMR to identify dynamic processes (e.g., rotamers) .
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .
Q. What strategies optimize crystallization for X-ray analysis?
- Methodological Answer : Key factors include:
- Solvent Selection : Use mixed solvents (e.g., THF/water) to slow nucleation.
- Temperature Gradient : Gradual cooling from 60°C to 4°C enhances crystal growth.
- Additives : Introduce seeding with microcrystals or use chiral auxiliaries if enantiomers are present.
- Data Collection : For twinned crystals, employ SHELXL’s TWIN command to refine against twinned data .
Q. How do reaction conditions influence regioselectivity in pyrimidine functionalization?
- Methodological Answer : Regioselectivity at the pyrimidine’s 4-position vs. 2-position is controlled by:
- Electrophilicity : Electron-withdrawing groups (e.g., methylthio at C2) direct nucleophilic attack to C4.
- Catalyst System : Pd₂(dba)₃ with bulky ligands (e.g., XPhos) favors C4 coupling, while CuI promotes Ullmann-type C2 modifications.
- Temperature : Lower temps (20°C) reduce side reactions in multi-step sequences .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to address?
- Methodological Answer : Variations in melting points (e.g., 120–125°C vs. 130–132°C) may stem from:
Polymorphism : Perform DSC/TGA to identify polymorphic forms.
Purity : Check via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Hydration/Solvation : Karl Fischer titration quantifies residual solvents.
Example: If the compound is hygroscopic, store samples in a desiccator with P₂O₅ before analysis .
Safety and Handling in Research Settings
Q. What are critical safety protocols for handling methylthio groups in this compound?
- Methodological Answer : The methylthio (-SMe) group can release toxic H₂S under acidic conditions. Mitigation steps:
Work in fume hoods with H₂S detectors.
Avoid strong acids (e.g., HCl/MeOH in ); substitute with milder acids (acetic acid).
Use PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats .
Advanced Analytical Techniques
Q. How to differentiate piperidine ring conformers using computational methods?
- Methodological Answer :
Perform DFT calculations (B3LYP/6-31G*) to compare chair vs. boat conformers.
Use NMR chemical shift prediction tools (e.g., ACD/Labs or Gaussian) to match experimental data.
Molecular dynamics (MD) simulations in explicit solvent (e.g., water) assess conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
